

Predicted ^{13}C NMR Data for 3,4-Dibromohexane

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Compound Focus: 3,4-Dibromohexane

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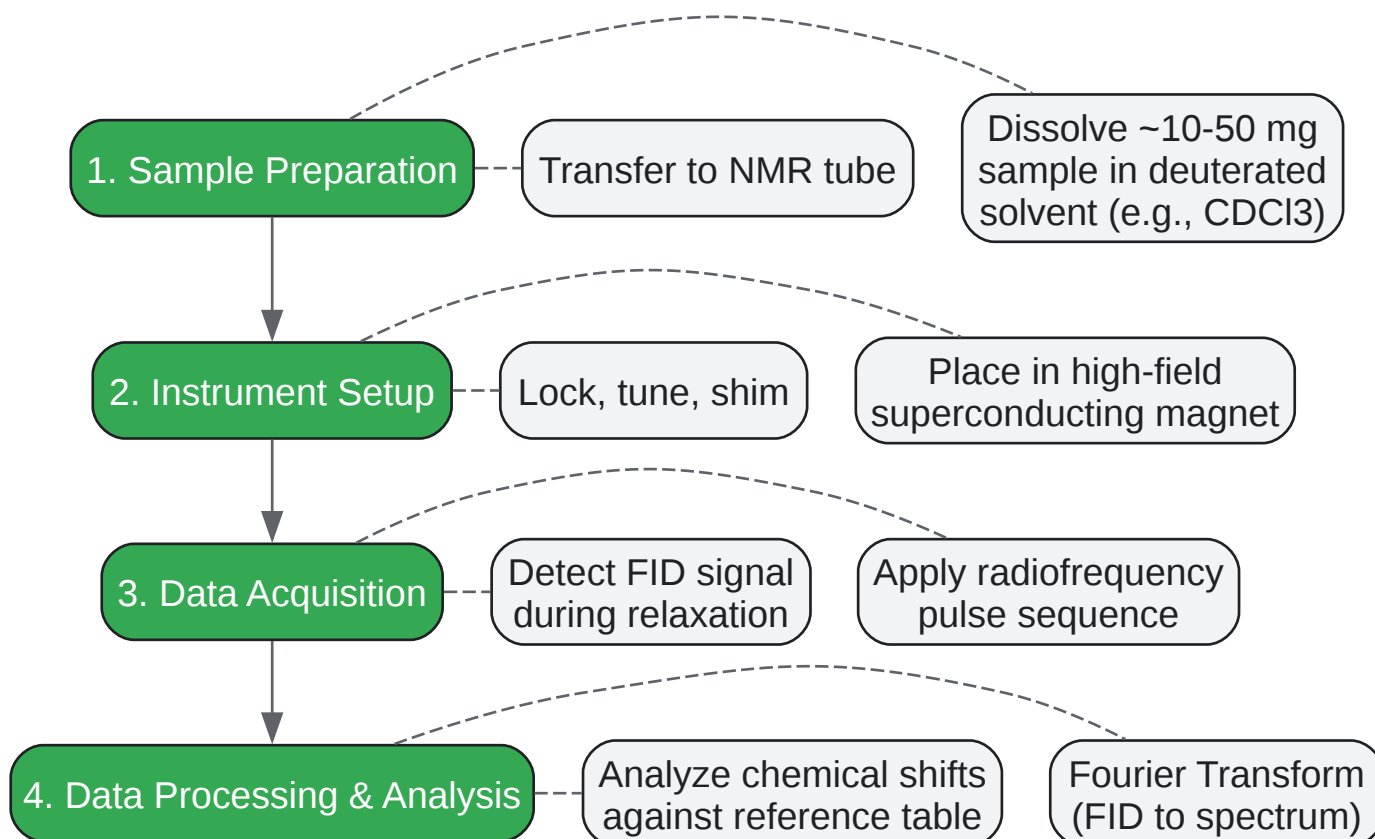
Based on the principles of ^{13}C NMR interpretation [1], the structure of **3,4-dibromohexane** ($\text{C}_6\text{H}_{12}\text{Br}_2$) should produce a spectrum with up to six distinct carbon signals, indicating six different chemical environments. The table below provides a reasoned prediction of the chemical shifts.

Carbon Atom Number	Chemical Environment	Predicted Chemical Shift (ppm)	Rationale
C1 / C6	-CH ₃ (primary alkyl)	10 - 15	Attached to a -CH ₂ - group [1].
C2 / C5	-CH ₂ - (secondary alkyl)	30 - 60	Significantly deshielded by the electronegative bromine atom on C3/C4 [1].
C3 / C4	-CH- (secondary alkyl)	30 - 60	Directly bonded to a bromine atom, causing a strong downfield (high ppm) shift [1].

> **Note:** The molecule contains a plane of symmetry, meaning that carbon pairs (C1/C6, C2/C5, C3/C4) are chemically equivalent and would produce one signal each, resulting in a maximum of **three signals** in the spectrum.

Standard Experimental Protocol for ^{13}C NMR

The following workflow and methodology detail the standard steps for acquiring a ^{13}C NMR spectrum, which would be used to obtain the experimental data for **3,4-dibromohexane**.



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Detailed Methodology

- **Sample Preparation:**

- Dissolve approximately 10-50 mg of pure **3,4-dibromohexane** in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3) [1]. The deuterated solvent provides a signal for the instrument to "lock" onto for field stability.
- Transfer the solution to a standard 5 mm NMR tube, ensuring it is free of particulate matter.

- **Instrument Setup:**

- The NMR tube is placed into a high-field superconducting magnet within the spectrometer [2]. For ^{13}C NMR, a field strength corresponding to 100 MHz or higher for ^{13}C nuclei is standard.
 - The instrument is automatically "locked," "tuned," and "shimmed" to optimize the magnetic field homogeneity for the specific sample [2].
- **Data Acquisition:**
 - A radiofrequency pulse is applied to excite the ^{13}C nuclei [2]. To overcome the low natural abundance and sensitivity of ^{13}C nuclei, a technique called **proton decoupling** is used during acquisition. This irradiates the ^1H nuclei in the molecule, which collapses the carbon-hydrogen splitting patterns (scalar coupling), resulting in a spectrum of single, sharp peaks for each unique carbon atom [3].
 - The signal emitted by the relaxing nuclei, called a Free Induction Decay (FID), is detected [2]. Many FID scans (hundreds to thousands) are typically added together to improve the signal-to-noise ratio.
 - **Data Processing & Analysis:**
 - The raw FID data is processed by applying a mathematical function called a **Fourier Transform** to convert it from a time-domain signal to a frequency-domain spectrum [2].
 - The chemical shift (δ) scale is calibrated by setting the signal of the deuterated solvent or a reference compound to a known value. The resulting peaks are analyzed by comparing their chemical shifts to established ranges [1].

How to Obtain Experimental Data

Since the exact chemical shifts for **3,4-dibromohexane** were not found, you can take these steps to acquire the data:

- **Consult Specialized Databases:** Commercial spectral databases like **SciFinder** or **Reaxys** are the most reliable sources for experimentally determined NMR spectra of known compounds.
- **Perform the Experiment:** If you have access to the pure compound, you can run the ^{13}C NMR experiment yourself following the protocol above.
- **Consider Advanced Techniques:** For complex mixtures or very dilute samples, advanced sensitivity-enhancement techniques like **dissolution dynamic nuclear polarization (d-DNP)** can be used, though this is a highly specialized method not required for a pure compound like **3,4-dibromohexane** [4].

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